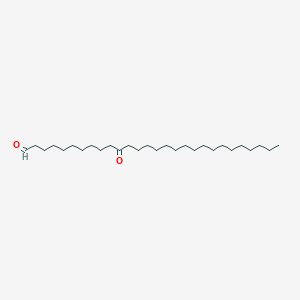![molecular formula C16H37BrN2O3Si B14361015 N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine CAS No. 90375-67-0](/img/structure/B14361015.png)
N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine is a compound that features both bromine and silyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine typically involves a multi-step process. One common method includes the reaction of 2-bromoethylamine with 3-(tripropoxysilyl)propylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts may also be employed to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The silyl group can be hydrolyzed in the presence of water or acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and ammonia.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with ammonia can yield ethylenediamine derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of N1-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the silyl group can undergo hydrolysis. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~-(2-Chloroethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine
- N~1~-(2-Iodoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine
Eigenschaften
CAS-Nummer |
90375-67-0 |
|---|---|
Molekularformel |
C16H37BrN2O3Si |
Molekulargewicht |
413.47 g/mol |
IUPAC-Name |
N'-(2-bromoethyl)-N-(3-tripropoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H37BrN2O3Si/c1-4-13-20-23(21-14-5-2,22-15-6-3)16-7-9-18-11-12-19-10-8-17/h18-19H,4-16H2,1-3H3 |
InChI-Schlüssel |
CANRHCFYQJYJIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCO[Si](CCCNCCNCCBr)(OCCC)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea](/img/structure/B14360938.png)
![4-[Bis(2-hydroxyethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360946.png)
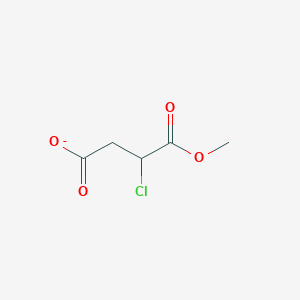
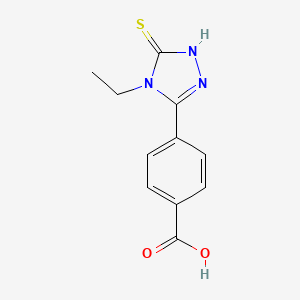
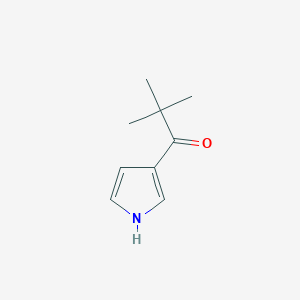
![Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-](/img/structure/B14360976.png)
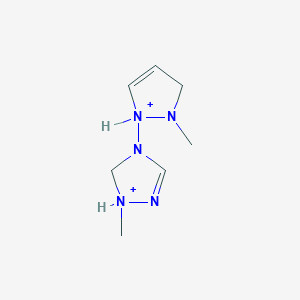
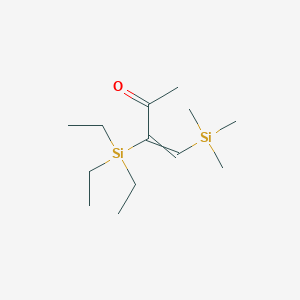
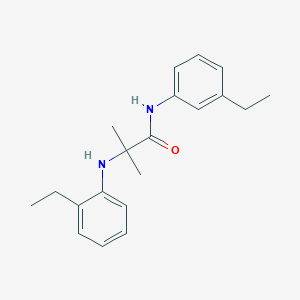
![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)
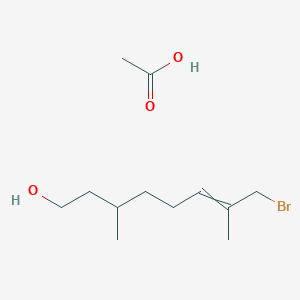
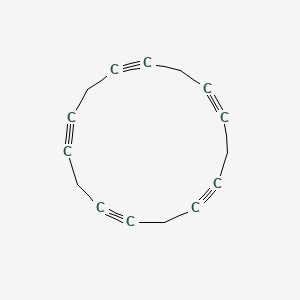
![1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14361025.png)
